

## FPL-55712 free base chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FPL-55712 free base

Cat. No.: B1662943

Get Quote

An In-depth Technical Guide to FPL-55712 Free Base

For researchers, scientists, and drug development professionals, FPL-55712 stands as a historically significant molecule. It was one of the first selective and potent antagonists of what was then known as the "Slow-Reacting Substance of Anaphylaxis" (SRS-A), later identified as the cysteinyl leukotrienes. Its development provided a critical pharmacological tool that helped elucidate the role of leukotrienes in pathophysiology, particularly in asthma and allergic reactions, and paved the way for the creation of modern anti-asthmatic drugs like montelukast and zafirlukast. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with **FPL-55712 free base**.

## **Chemical Structure and Properties**

FPL-55712 is a complex chromone-based carboxylic acid. Its chemical identity is defined by the following parameters.



| Property            | Value                                                                                                           |  |
|---------------------|-----------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name          | 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid[1] |  |
| CAS Number          | 40785-97-5[2][3][4]                                                                                             |  |
| Molecular Formula   | C27H30O9[4]                                                                                                     |  |
| Molecular Weight    | 498.52 g/mol [3][4]                                                                                             |  |
| SMILES String       | CCCC1=C(O)C(=CC=C1OCC(O)COC1=CC=C<br>2C(=O)C=C(OC2=C1CCC)C(O)=O)C(C)=O                                          |  |
| InChI Key           | LMQBMWHHGVZWMR-UHFFFAOYSA-N[4]                                                                                  |  |
| Stereochemistry     | Racemic[4]                                                                                                      |  |
| Physical Appearance | A solid powder.                                                                                                 |  |
| Solubility          | Soluble to 50 mM in 100mM NaOH.[3]                                                                              |  |

# **Pharmacological Data**

FPL-55712 is a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). Its biological activity has been quantified in various preclinical models.



| Parameter                                                            | Species    | Model                                                      | Value / Observation                                                                                                         |
|----------------------------------------------------------------------|------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| IC <sub>50</sub> (vs. LTD <sub>4</sub> -induced bronchoconstriction) | Guinea Pig | In vivo, aerosol administration                            | 0.5% (w/v) solution in nebulizer[5]                                                                                         |
| IC <sub>50</sub> (vs. LTE <sub>4</sub> -induced bronchoconstriction) | Guinea Pig | In vivo, aerosol administration                            | 0.8% (w/v) solution in nebulizer[5]                                                                                         |
| IC <sub>50</sub> (vs. IgE-mediated anaphylaxis)                      | Rat        | In vivo, aerosol administration                            | 2.0% (w/v) solution in<br>nebulizer[5]                                                                                      |
| Biological Half-Life<br>(vs. LTD <sub>4</sub> )                      | Guinea Pig | Intravenous (i.v.) administration                          | 1.7 minutes[5]                                                                                                              |
| Biological Half-Life<br>(vs. LTE4)                                   | Guinea Pig | Intravenous (i.v.)<br>administration                       | 1.2 minutes[5]                                                                                                              |
| Biological Half-Life<br>(vs. LTD <sub>4</sub> )                      | Guinea Pig | Aerosol administration                                     | 120 minutes[5]                                                                                                              |
| Biological Half-Life<br>(vs. LTE4)                                   | Guinea Pig | Aerosol administration                                     | 90 minutes[5]                                                                                                               |
| Receptor Binding<br>Affinity (K <sub>i</sub> )                       | Guinea Pig | [³H]-LTD4 radioligand<br>binding assay (lung<br>membranes) | Competitively inhibits [³H]-LTD4 binding.[6] [7] A specific K <sub>i</sub> value is not prominently reported in literature. |
| Effect on Leukotriene<br>Elimination                                 | Rat        | In vivo, cannulated<br>bile duct                           | Dose-dependently inhibits hepatobiliary elimination of [3H]-LTC4, [3H]-LTD4, and [3H]-LTE4.[8][9]                           |

# Mechanism of Action: CysLT<sub>1</sub> Receptor Antagonism

The primary mechanism of action for FPL-55712 is the blockade of the CysLT<sub>1</sub> receptor. Cysteinyl leukotrienes (LTD<sub>4</sub>, LTC<sub>4</sub>, LTE<sub>4</sub>) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. In target tissues like airway smooth muscle, they bind to the Gq-coupled CysLT<sub>1</sub> receptor, initiating a signaling cascade that results in







increased intracellular calcium and sustained smooth muscle contraction, a key feature of bronchoconstriction in asthma. FPL-55712 competitively binds to this receptor, preventing leukotriene-mediated signaling.





Click to download full resolution via product page

CysLT<sub>1</sub> Signaling and FPL-55712 Inhibition



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize FPL-55712.

## **Isolated Guinea Pig Trachea Contraction Assay**

This ex vivo assay is the classical method for assessing the potency of CysLT receptor antagonists.

Objective: To measure the ability of FPL-55712 to inhibit leukotriene-induced contraction of airway smooth muscle.

#### Methodology:

- Tissue Preparation: A male Hartley guinea pig (300-500g) is euthanized by CO<sub>2</sub> asphyxiation. The trachea is excised and placed in ice-cold Krebs-Henseleit buffer.[10]
- The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.[10]
- Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force-displacement transducer to record changes in tension.
- Equilibration: The tissues are equilibrated under a resting tension of 1.0 g for 60-90 minutes, with buffer changes every 15 minutes.
- Viability Test: Tissue viability is confirmed by inducing a maximal contraction with a high concentration of carbachol (e.g., 10<sup>-4</sup> M).[11]
- Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, FPL-55712 (at various concentrations) or vehicle is added to the organ baths and incubated for 20-30 minutes.



- Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., LTD<sub>4</sub>, 10<sup>-10</sup> to 10<sup>-6</sup> M) is generated. Contractions are recorded as a percentage of the maximal carbachol response.
- Data Analysis: The potency of FPL-55712 is determined by calculating the pA<sub>2</sub> value from Schild plot analysis, which quantifies the concentration of antagonist required to produce a two-fold shift in the agonist's concentration-response curve.

# In Vivo Bronchoconstriction Assay (Aerosol Administration)

This in vivo model assesses the efficacy and duration of action of FPL-55712 when delivered directly to the airways.

Objective: To determine the ability of aerosolized FPL-55712 to protect against bronchoconstriction induced by intravenous leukotrienes.

#### Methodology:

- Animal Preparation: Anesthetized, spontaneously breathing guinea pigs are pretreated with a β-blocker like propranolol to prevent confounding effects of catecholamines.[5]
- A tracheal cannula is inserted for drug administration and, subsequently, artificial ventilation.
   [5]
- Antagonist Administration: Animals are exposed to an aerosol of FPL-55712 (e.g., 0.1% to 2% w/v solution) or vehicle, generated by a nebulizer and delivered through the tracheal cannula for a fixed period.[5]
- Ventilation and Challenge: Following aerosol administration, the animals are paralyzed with a neuromuscular blocker and artificially ventilated. A bronchoconstrictor challenge is administered via intravenous injection of LTD<sub>4</sub> or LTE<sub>4</sub> (e.g., 25 µg/kg).[5]
- Measurement: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in airflow.



## Foundational & Exploratory

Check Availability & Pricing

• Data Analysis: The inhibitory effect of FPL-55712 is calculated as the percentage reduction in the bronchoconstrictor response compared to vehicle-treated animals. An IC<sub>50</sub> (the aerosol concentration causing 50% inhibition) is then determined.[5]





Click to download full resolution via product page

Workflow for In Vivo Bronchoconstriction Assay



## [3H]-LTD4 Radioligand Receptor Binding Assay

This assay directly measures the interaction of FPL-55712 with the CysLT<sub>1</sub> receptor in a cell-free system.

Objective: To characterize the binding of FPL-55712 to CysLT<sub>1</sub> receptors in guinea pig lung membranes.

#### Methodology:

- Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate a crude membrane fraction rich in receptors.[6] Protein concentration is determined using a standard method (e.g., Bradford assay).
- Binding Reaction: In assay tubes, the lung membrane preparation (typically 50-100 μg protein) is incubated with a fixed concentration of radiolabeled [<sup>3</sup>H]-LTD<sub>4</sub>.
- Competition Assay: To determine the affinity of FPL-55712, parallel incubations are performed with increasing concentrations of unlabeled FPL-55712.
- Incubation: The reaction is incubated at 37°C for 20-25 minutes to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
  the membrane-bound radioligand while allowing the unbound radioligand to pass through.
   The filters are washed quickly with ice-cold buffer.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTD<sub>4</sub>. Specific binding is calculated by subtracting non-specific from total binding. The IC<sub>50</sub> value for FPL-55712 (concentration that inhibits 50% of specific [³H]-LTD<sub>4</sub> binding) is determined, from which the inhibition constant (K<sub>i</sub>) can be calculated using the Cheng-Prusoff equation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FPL 55712 | LTR | TargetMol [targetmol.com]
- 2. FPL 55712 | CAS 40785-97-5 | FPL55712 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Pharmacologic properties of FPL 55712 administered by aerosol PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of leukotriene D4 receptor binding sites in guinea pig lung homogenates using [3H]leukotriene D4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [FPL-55712 free base chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662943#fpl-55712-free-base-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com